N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine
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Overview
Description
N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine is an organic compound with the molecular formula C13H18FNO It is characterized by the presence of a fluoro and methoxy group attached to a benzyl ring, which is further connected to a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-5-methoxybenzyl chloride and cyclopentanamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the fluoro group to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Boron tribromide in dichloromethane, lithium aluminum hydride in ether.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-fluorinated products.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The cyclopentanamine moiety may interact with hydrophobic pockets within the target protein, enhancing the overall binding strength.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluoro-3-methoxybenzyl)cyclopentanamine
- N-(2-Fluoro-4-methoxybenzyl)cyclopentanamine
- N-(2-Fluoro-5-ethoxybenzyl)cyclopentanamine
Uniqueness
N-(2-Fluoro-5-methoxybenzyl)cyclopentanamine is unique due to the specific positioning of the fluoro and methoxy groups on the benzyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(2-fluoro-5-methoxyphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-16-12-6-7-13(14)10(8-12)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUCAUIPYUTRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CNC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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